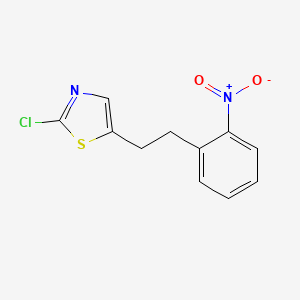

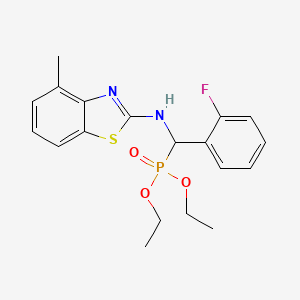

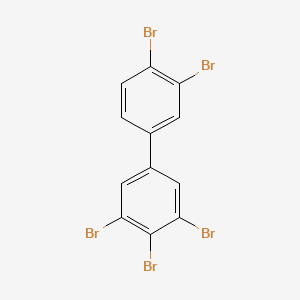

![molecular formula C20H25BN2O3 B6596366 1-苄基-3-[3-(四甲基-1,3,2-二氧杂硼环-2-基)苯基]脲 CAS No. 874299-02-2](/img/structure/B6596366.png)

1-苄基-3-[3-(四甲基-1,3,2-二氧杂硼环-2-基)苯基]脲

描述

The compound is a derivative of boric acid ester compounds, which are significant reaction intermediates and have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves substitution reactions . For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .Molecular Structure Analysis

The structure of similar compounds is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is detected by means of X-ray diffraction .Chemical Reactions Analysis

Boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 83-85°C and a density of 1.26±0.1 g/cm3 .科学研究应用

合成和药学应用该化合物是苯并氧硼烷合成和研究中不可或缺的一部分,苯并氧硼烷是一类化合物,因其广泛的应用而备受关注,包括作为有机合成中的构建模块,用作保护基团,并表现出显着的生物活性。苯并氧硼烷是苯硼酸的衍生物,近年来因其优异的性质和广泛的应用而被广泛研究。这包括它们在药物发现中的作用,由于它们的生物活性和临床试验的潜力,它们已被探索用于治疗各种疾病 (Adamczyk-Woźniak 等人,2009).

尿素循环障碍和治疗研究对尿素循环障碍的替代途径疗法的研究突出了 1-苄基-3-[3-(四甲基-1,3,2-二氧杂硼环-2-基)苯基]脲 等化合物的意义。这些化合物为开发治疗高氨血症的疗法奠定了基础,利用了该化合物与生物系统相互作用的能力。相关化合物的长期使用已显示出降低尿素循环障碍的死亡率和发病率,尽管在优化其有效性和安全性方面仍存在挑战 (Batshaw 等人,2001).

脲酶抑制剂研究脲酶抑制剂的研究,特别是在治疗胃肠道幽门螺杆菌感染和泌尿道相关物种感染的背景下,受益于尿素衍生物的探索,包括感兴趣的化合物。这些研究旨在开发更有效、更安全的脲酶抑制剂,以解决当前治疗的局限性,并探索脲酶抑制在医学应用中的全部潜力 (Kosikowska & Berlicki,2011).

生物传感器开发该化合物与用于检测和量化尿素浓度的生物传感器的开发相关,这对于诊断和监测各种健康状况至关重要。该领域的研究重点是使用脲酶等酶作为生物受体元件,最近的进展涉及纳米颗粒和导电聚合物的整合,以提高传感器性能 (Botewad 等人,2021).

农业应用在农业中,了解和提高尿素基肥料的效率一直是该化合物应用的一个重要领域。研究探索了其在调节脲醛肥料中氮释放中的作用,这对于减少环境影响和提高作物产量至关重要。该研究强调了微生物活动在脲醛矿化中的重要性,该活动受 1-苄基-3-[3-(四甲基-1,3,2-二氧杂硼环-2-基)苯基]脲 等化合物的影响 (Alexander & Helm,1990).

作用机制

Target of Action

Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

It’s worth noting that the tetramethyl-1,3,2-dioxaborolan-2-yl group is often used in suzuki-miyaura cross-coupling reactions , which could suggest its role in forming biologically active compounds.

Biochemical Pathways

Compounds with similar structures have been implicated in various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s solubility in organic solvents might suggest good absorption and distribution characteristics. The presence of the urea group could potentially influence its metabolism and excretion, but further studies are needed to confirm this.

Result of Action

It’s worth noting that similar compounds have been reported to exhibit various biological activities .

Action Environment

The action of 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in organic solvents , which could affect its bioavailability and stability. Moreover, it should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability.

安全和危害

未来方向

属性

IUPAC Name |

1-benzyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BN2O3/c1-19(2)20(3,4)26-21(25-19)16-11-8-12-17(13-16)23-18(24)22-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQWYLPUKWWUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601136529 | |

| Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601136529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874299-02-2 | |

| Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601136529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

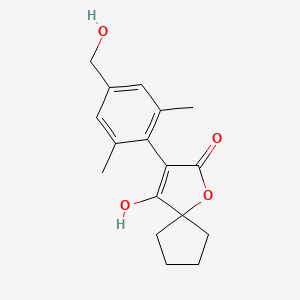

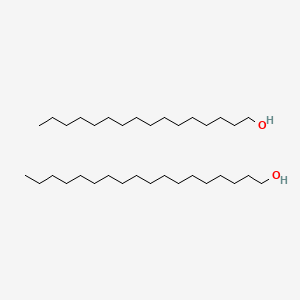

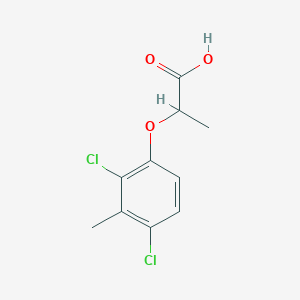

![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)

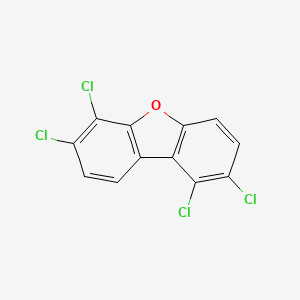

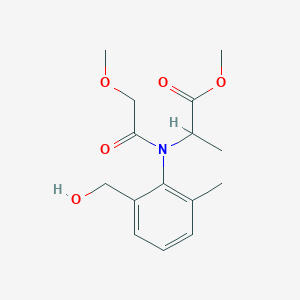

![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)